molecular formula C21H17F3N2O3 B2651913 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione CAS No. 150127-60-9

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Cat. No.: B2651913
CAS No.: 150127-60-9
M. Wt: 402.373
InChI Key: APDVWPPTAYPKPP-UHFFFAOYSA-N
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Description

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a synthetic naphthoquinone derivative featuring a morpholino group at the 2-position and a 3-(trifluoromethyl)phenylamino substituent at the 3-position. Key characteristics inferred from similar compounds include:

  • Synthesis: Likely involves nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with morpholine and 3-(trifluoromethyl)aniline, as seen in related morpholino-substituted compounds (e.g., compound 12 in , synthesized at 41% yield) .
  • Biological Relevance: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholino ring may improve solubility and pharmacokinetics .

Properties

IUPAC Name

2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVWPPTAYPKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Table 1: Structural Features of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

FeatureDescription
Naphthalene BackboneProvides a stable aromatic structure
Morpholine RingEnhances solubility and biological activity
Trifluoromethyl GroupIncreases lipophilicity and potential interactions

Anticancer Activity

Research indicates that derivatives of naphthoquinone, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study demonstrated that the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The trifluoromethyl group enhances its interaction with bacterial membranes, making it effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

In vitro studies reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AnticancerMCF-7 (breast cancer cells)Cytotoxicity (IC50)
AntimicrobialStaphylococcus aureusMIC comparable to antibiotics
Enzyme InhibitionCarbonic AnhydraseInhibition observed

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. The unique structure allows for further modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Overview

  • Starting Materials : Naphthoquinone derivatives and morpholine.
  • Reagents : Use of trifluoromethylating agents.
  • Conditions : Reflux in suitable solvents under inert atmosphere.

Mechanism of Action

The mechanism of action of 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features and substituent impacts:

Compound Name Substituents (Position) Key Properties Reference
2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione Morpholino (C2), 3-CF₃PhNH (C3) Hypothesized enhanced solubility and antimicrobial/anticancer activity. N/A
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (Compound 7 , ) Cl (C2), 3-CF₃PhNH (C3) 61% yield, mp 238–240°C; moderate EGFR inhibition (IC₅₀ = 16.17 nM) .
2-(sec-Butylthio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (Compound 50 , ) sec-Butylthio (C2), 3-CF₃PhNH (C3) Antibacterial MIC = 4.88 µg/mL (vs. S. epidermidis) .
2-Morpholino-3-[(4-methylphenyl)amino]naphthalene-1,4-dione (Compound 12 , ) Morpholino (C2), 4-MePhNH (C3) 41% yield; black powder; uncharacterized bioactivity .

Key Observations :

  • Substituent Position: The 3-CF₃PhNH group (vs.
  • Morpholino vs. Thio/Chloro: Morpholino substituents may improve solubility over lipophilic thio or chloro groups, as seen in compound 12 .

Insights :

  • The trifluoromethyl group enhances activity by increasing membrane permeability and resistance to metabolic degradation .
  • Morpholino substituents may reduce cytotoxicity compared to chloro derivatives (e.g., compound 55 in , IC₅₀ = 3.96 nM for MOLT-3 cells) .

Biological Activity

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound features a naphthoquinone core, which is known for its biological activity. The presence of a morpholino group and a trifluoromethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against several cancer cell lines. The compound was tested against human prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as doxorubicin.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
DU-1452.5
MCF-71.5
T243.0

The mechanism underlying the antiproliferative activity of this compound involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased expression of pro-apoptotic genes and downregulation of anti-apoptotic proteins. Additionally, it has been suggested that the compound may exert oxidative stress on cancer cells, disrupting redox homeostasis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the naphthoquinone scaffold significantly impact biological activity. The trifluoromethyl group is believed to enhance the electron-withdrawing properties of the phenyl ring, improving the compound's interaction with cellular targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl groupIncreased cytotoxicity
Morpholino substitutionEnhanced solubility
Naphthoquinone coreCore requirement for activity

Case Studies

Several case studies have documented the efficacy of similar naphthoquinone derivatives in preclinical models. For instance, a study demonstrated that a related compound exhibited significant tumor growth inhibition in vivo using male Ehrlich tumor-bearing Balb/c mice, highlighting the potential for further development into therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloro-substituted naphthoquinone precursors (e.g., 2-chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione) react with morpholine under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature for 48–72 hours . Yield optimization (e.g., 39–73%) requires precise stoichiometry and inert atmospheres to prevent oxidation. Column chromatography or recrystallization is used for purification .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.06–8.06 ppm, morpholine protons at δ 2.60–2.86 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 453) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1657 cm⁻¹ confirm carbonyl groups, while ~3308 cm⁻¹ indicates N-H stretching .
  • X-ray Crystallography: Resolves dihedral angles (e.g., 52.38° between naphthoquinone and aryl rings) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. thioalkyl groups) affect bioactivity?

Substituents critically influence antimicrobial and anticancer activity. For example:

  • Morpholine groups enhance solubility and modulate electron density, affecting redox properties relevant to anticancer activity .
  • Trifluoromethylphenylamino groups increase lipophilicity, improving membrane penetration. Derivatives with this group show MIC values of 2.44–4.88 µg/mL against Staphylococcus epidermidis .
  • Thioether substituents (e.g., methylthio) improve antifungal activity against Candida tenuis (MIC: 15.6 µg/mL) but reduce efficacy against E. coli . Structure-activity relationship (SAR) studies should systematically vary substituents and compare bioassay results .

Q. What methodologies are used to evaluate antimicrobial activity?

  • Microbroth Dilution (CLSI Guidelines): Serial dilutions (2500–0.61 µg/mL) in Mueller-Hinton broth or RPMI-1640 media, incubated at 35°C for 18–50 hours. MIC values are determined by visible growth inhibition .
  • Antibiofilm Assays: Quantify biofilm biomass using crystal violet staining or metabolic activity via resazurin reduction. Compounds like 2-(phenethylthio)-3-(3-(trifluoromethyl)phenylamino)naphthalene-1,4-dione show biofilm disruption at sub-MIC concentrations .

Q. How can in vivo toxicity and pharmacokinetics be assessed for this compound?

  • Acute Toxicity (OECD 423): Administer graded doses (10–300 mg/kg) to rodents, monitoring mortality, organ weight changes, and histopathology over 14 days .
  • Pharmacokinetic Profiling: Use LC-MS/MS to measure plasma concentrations post-IV/oral dosing. Key parameters include half-life (t₁/₂), volume of distribution (Vd), and bioavailability .
  • Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. What computational strategies optimize this compound’s therapeutic potential?

  • Molecular Docking: Target mitochondrial complex I (for LHON) or EGFR kinase (anticancer) using AutoDock Vina. For example, docking studies reveal nanomolar affinity (IC₅₀: 3.96 nM) for EGFR, comparable to erlotinib .
  • QSAR Modeling: Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize analogs .

Data Contradiction Resolution

Q. Why do structural analogs exhibit conflicting activity across microbial strains?

Discrepancies arise from:

  • Mechanistic Specificity: S-substituted derivatives target Gram-positive bacteria (e.g., S. aureus), while N-substituted analogs inhibit fungi (e.g., C. tenuis) due to differences in membrane interaction and redox cycling .
  • Assay Conditions: Variations in inoculum size (e.g., 5 × 10⁵ CFU/mL for bacteria vs. 5 × 10³ CFU/mL for yeast) and media (Mueller-Hinton vs. RPMI-1640) alter compound efficacy . Validate results using standardized protocols across multiple labs .

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